
2-Benzyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloctanoic acid is an organic compound characterized by the presence of a benzyl group attached to an octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloctanoic acid typically involves the alkylation of octanoic acid with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the octanoic acid, followed by the addition of benzyl bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-benzyloctanol.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Benzyloctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-benzyloctanoic acid depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity and function.
Comparaison Avec Des Composés Similaires
- 2-Phenylbutanoic acid
- 2-Benzylhexanoic acid
- 2-Benzylpentanoic acid
Comparison: 2-Benzyloctanoic acid is unique due to its longer alkyl chain compared to similar compounds like 2-phenylbutanoic acid and 2-benzylhexanoic acid. This longer chain can influence its physical properties, such as solubility and melting point, as well as its biological activity. The presence of the benzyl group also imparts distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-benzyloctanoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-14(15(16)17)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,16,17) |
Clé InChI |
ZIHRHXYJUFOLLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)
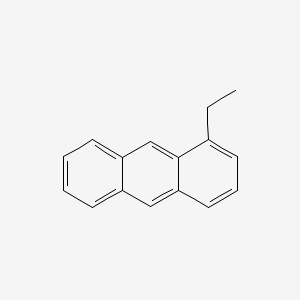
![5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)


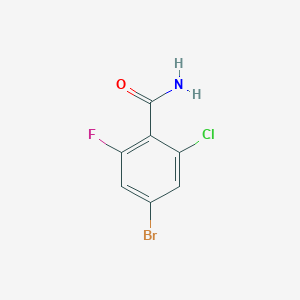

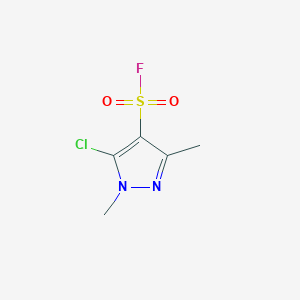
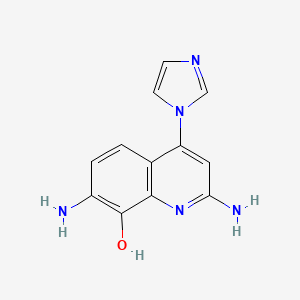

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
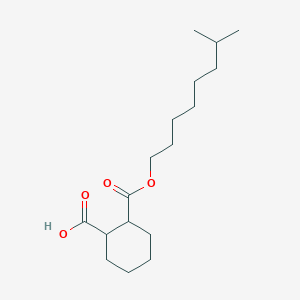
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
